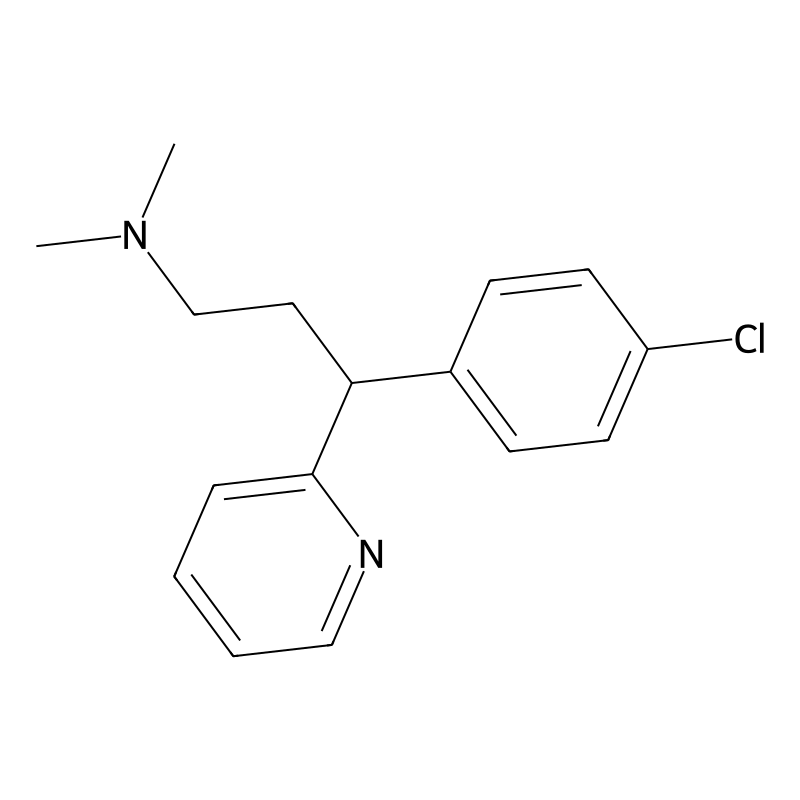

Chlorpheniramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/

160.0 mg/mL at 25 °C

Synonyms

Canonical SMILES

Chlorpheniramine, also known as chlorphenamine, is a first-generation antihistamine primarily used to alleviate symptoms associated with allergic reactions, such as allergic rhinitis (hay fever), common cold, and other allergy-related conditions. It works by blocking the action of histamine, a natural substance in the body that causes allergic symptoms. Chlorpheniramine is typically administered orally and begins to take effect within 30 minutes to 2 hours, with a duration of action lasting approximately 4 to 6 hours .

Chlorpheniramine acts as a competitive antagonist at histamine H1 receptors []. Histamine, released by the body during allergic reactions, binds to these receptors, triggering allergy symptoms like runny nose, sneezing, and itchy eyes. Chlorpheniramine competes with histamine for binding sites, preventing histamine from exerting its effects and thereby alleviating allergy symptoms.

Antiviral Properties:

Recent research investigates the potential antiviral properties of chlorpheniramine against various viruses, including the SARS-CoV-2 virus responsible for COVID-19. Studies suggest chlorpheniramine might inhibit viral entry into host cells by blocking specific cellular receptors []. However, further research is needed to determine its effectiveness and safety in clinical settings.

Neurological Applications:

Research explores the potential of chlorpheniramine in various neurological disorders. Studies suggest it might have beneficial effects in managing symptoms of Alzheimer's disease and Parkinson's disease, potentially due to its anti-inflammatory and neuroprotective properties [, ]. However, these are preliminary findings, and further investigation is warranted.

Cancer Research:

Limited research suggests that chlorpheniramine might exhibit anti-cancer properties. Studies indicate it might suppress the growth and proliferation of certain cancer cell lines []. However, these findings are at an early stage, and further research is needed to understand its potential therapeutic applications.

Other Areas of Exploration:

Researchers are also investigating the potential applications of chlorpheniramine in managing symptoms of depression, anxiety, and chronic urticaria (hives) []. However, these investigations are ongoing, and more evidence is needed to establish its efficacy and safety in these contexts.

Chlorpheniramine functions primarily as an antagonist of the histamine H1 receptor. By binding to this receptor, it prevents histamine from exerting its effects, thereby mitigating symptoms like sneezing, itching, and runny nose . Additionally, chlorpheniramine has been shown to inhibit serotonin reuptake, indicating a secondary mechanism that may contribute to its therapeutic effects .

The compound is also involved in various metabolic pathways and can interact with cytochrome P450 enzymes during its hepatic metabolism . Notably, chlorpheniramine can block hERG potassium channels, which may lead to potential arrhythmogenic side effects .

Chlorpheniramine exhibits several biological activities:

- Histamine H1 Receptor Antagonism: This is its primary mechanism of action, providing relief from allergy symptoms.

- Serotonin Transporter Inhibition: It has a moderate affinity for the serotonin transporter, which may enhance its efficacy in treating certain conditions beyond allergies .

- Low Affinity for Other Transporters: Chlorpheniramine demonstrates weak binding to norepinephrine and dopamine transporters, suggesting limited effects on mood or alertness compared to other psychotropic medications .

Chlorpheniramine can be synthesized through various methods:

- Reaction of 4-Chlorophenylacetonitrile with 2-Chloropyridine: This reaction occurs in the presence of sodium amide to produce 4-chlorophenyl(2-pyridyl)acetonitrile. Subsequent alkylation with 2-dimethylaminoethylchloride leads to chlorpheniramine after hydrolysis and decarboxylation .

- Pyridine Alkylation: Starting from pyridine, it undergoes alkylation with 4-chlorophenylacetonitrile followed by similar alkylation steps as above to yield chlorpheniramine .

Chlorpheniramine is widely utilized in:

- Allergy Relief: It is effective for treating symptoms of hay fever and other allergic conditions.

- Cold Symptom Management: Commonly included in over-the-counter cold medications to alleviate sneezing and runny nose.

- Veterinary Medicine: Used for its antihistaminic properties in small animals, particularly for pruritus in cats .

Chlorpheniramine interacts with various biological systems:

- Histamine H1 Receptor: Its primary interaction leads to reduced allergic responses .

- Serotonin and Norepinephrine Transporters: While it has some inhibitory effects on these transporters, its clinical relevance remains limited compared to dedicated antidepressants .

- hERG Potassium Channels: The blockade of these channels raises concerns regarding cardiac safety and potential arrhythmias when used in certain populations or doses .

Chlorpheniramine belongs to a class of antihistamines that includes several similar compounds. Below is a comparison highlighting its uniqueness:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Dexchlorpheniramine | Active enantiomer of chlorpheniramine; stronger H1 antagonist | Higher potency at H1 receptor |

| Brompheniramine | Another first-generation antihistamine | Slightly different side effect profile |

| Pheniramine | Used for allergies; similar mechanism | Less sedating than chlorpheniramine |

| Diphenhydramine | Stronger sedative effects | More pronounced CNS effects |

| Promethazine | Antihistaminic and antiemetic properties | Broader spectrum of use (anti-nausea) |

Chlorpheniramine's unique profile lies in its moderate sedative effects combined with effective allergy relief without the pronounced sedation seen in some other first-generation antihistamines like diphenhydramine.

Receptor Binding Mechanisms

Chlorpheniramine exhibits its primary pharmacological effects through specific binding interactions with histamine H1 receptors, employing a complex network of molecular recognition mechanisms [1] [3]. The compound binds to the histamine H1 receptor through competitive inhibition, blocking the action of endogenous histamine at the receptor sites [1] [5]. The binding mechanism involves the insertion of chlorpheniramine into the orthosteric pocket of the histamine H1 receptor, where it establishes multiple molecular interactions that stabilize the receptor-ligand complex [6].

The molecular structure of chlorpheniramine, with its characteristic para-chlorophenyl ring, pyridine moiety, and dimethylamino group, enables specific recognition patterns within the receptor binding site [3] [8]. The compound demonstrates high affinity binding to histamine H1 receptors, with binding affinity studies revealing dissociation constant (Kd) values that indicate strong receptor interaction [37]. Cell membrane chromatography studies have measured the binding affinity of chlorpheniramine to histamine H1 receptors, yielding Kd values of (2.25 ± 0.36) × 10^-6^ M, confirming its potent receptor binding capacity [37].

The binding kinetics of chlorpheniramine involve both association and dissociation rate constants that determine the overall binding affinity and duration of receptor occupancy [36]. These kinetic parameters are influenced by the physicochemical properties of the molecule, including its hydrophobic surface area and molecular field descriptors [36]. The receptor binding process involves initial recognition and orientation of the ligand within the binding pocket, followed by conformational adjustments that optimize the receptor-ligand interaction [44].

Histamine H1 Receptor Antagonism

Inverse Agonism vs. Antagonism

Chlorpheniramine functions as an inverse agonist rather than a simple competitive antagonist at the histamine H1 receptor [1] [9] [14]. This distinction is pharmacologically significant, as inverse agonists not only block the binding of endogenous histamine but also actively suppress the constitutive activity of the receptor [9] [14]. The inverse agonist properties of chlorpheniramine result from its ability to stabilize the inactive conformation of the histamine H1 receptor, thereby reducing basal receptor signaling below the level observed in the absence of any ligand [10] [14].

Studies investigating the inverse agonist activity of chlorpheniramine have demonstrated that the compound produces effects consistent with negative modulation of receptor activity [9] [10]. The systemic administration of chlorpheniramine as a histamine H1 receptor antagonist and inverse agonist has been documented in research examining its effects on neurogenesis and dopaminergic neuron development [9] [10]. These studies confirm that chlorpheniramine acts through inverse agonism mechanisms, distinguishing it from neutral antagonists that merely block receptor activation without affecting constitutive activity [14].

The molecular basis for the inverse agonist activity involves the deep insertion of chlorpheniramine into the receptor binding pocket, where it directly interacts with the toggle switch residue and other critical activation motifs [44]. This binding pattern prevents the conformational changes necessary for receptor activation and maintains the receptor in a stable inactive state [44]. The inverse agonist properties contribute to the therapeutic efficacy of chlorpheniramine in treating allergic conditions by providing more complete suppression of histamine-mediated responses [1] [3].

Receptor Occupancy Studies

Positron emission tomography studies using carbon-11 labeled doxepin have provided detailed measurements of histamine H1 receptor occupancy by chlorpheniramine in human brain tissue [12] [15]. These neuroimaging studies revealed that dextro-chlorpheniramine occupied 76.8 ± 4.2% of available histamine H1 receptors in the frontal cortex following administration of a single 2 milligram oral dose [12]. The receptor occupancy measurements demonstrated significant penetration of chlorpheniramine across the blood-brain barrier and substantial central nervous system receptor binding [15].

Additional receptor occupancy studies have examined the relationship between plasma concentration and brain histamine H1 receptor occupancy for chlorpheniramine [15]. These investigations revealed that chlorpheniramine receptor occupancy of approximately 50% was achieved at specific plasma concentrations, with occupancy levels correlating directly with plasma drug concentrations [15]. The studies indicated that histamine H1 receptor occupancy by chlorpheniramine increased significantly with plasma concentration, following predictable pharmacokinetic-pharmacodynamic relationships [15].

| Parameter | Value | Study Details |

|---|---|---|

| Receptor Occupancy (2 mg dose) | 76.8 ± 4.2% | Frontal cortex, PET study [12] |

| Receptor Occupancy (6 mg dose) | 58.3% | Cortex region [15] |

| Dissociation Constant (Kd) | 6.43-7.97 nM | Brain tissue, calculated from occupancy data [15] |

| Binding Affinity (Ki) | 1-3 nM | In vitro receptor binding studies [14] |

The receptor occupancy data provide critical insights into the central nervous system penetration and receptor binding characteristics of chlorpheniramine [12] [15]. These measurements demonstrate that clinically relevant doses of chlorpheniramine achieve substantial histamine H1 receptor occupancy in brain tissue, explaining both the therapeutic efficacy and central nervous system effects associated with the compound [15].

Molecular Interactions at the Binding Site

The molecular interactions between chlorpheniramine and the histamine H1 receptor involve multiple contact points within the receptor binding pocket, creating a stable receptor-ligand complex [44] [6]. Structural studies and molecular modeling investigations have revealed that chlorpheniramine establishes both hydrophobic and electrostatic interactions with specific amino acid residues in the receptor binding site [44] [6]. The para-chlorophenyl ring of chlorpheniramine engages in hydrophobic interactions with aromatic residues within the receptor pocket, while the pyridine moiety participates in additional hydrophobic contacts and potential π-π stacking interactions [44].

The dimethylamino group of chlorpheniramine forms a critical salt bridge interaction with the conserved aspartate residue Asp107^3.32^ in the histamine H1 receptor [44]. This electrostatic interaction represents a universal binding mode observed across aminergic receptors and is essential for high-affinity ligand binding [44]. Additional hydrogen bonding interactions occur between the nitrogen atom of the dimethylamino group and the tyrosine residue Tyr431^6.51^, further stabilizing the receptor-ligand complex [44].

Molecular docking studies have provided detailed insights into the three-dimensional arrangement of chlorpheniramine within the histamine H1 receptor binding pocket [13] [46]. These computational analyses reveal that the compound adopts a specific orientation that maximizes favorable interactions while minimizing steric clashes with receptor residues [46]. The binding site interactions include multiple hydrophobic contacts with residues such as Tyr108^3.33^, Trp158^4.56^, Ala195^5.43^, Phe432^6.52^, and Phe435^6.55^ [6].

The molecular interactions are further characterized by the deep insertion of chlorpheniramine into the receptor binding pocket, where it directly contacts the toggle switch residue Trp428^6.48^ [44]. This interaction is critical for the inverse agonist activity of chlorpheniramine, as it prevents the conformational changes necessary for receptor activation [44]. The comprehensive network of molecular interactions explains the high binding affinity and selectivity of chlorpheniramine for histamine H1 receptors [6] [44].

Stereoselectivity in Receptor Binding

Chlorpheniramine exists as a racemic mixture containing both S-(+) and R-(-) enantiomers, which exhibit distinct receptor binding properties and pharmacological activities [17] [18] [22]. The S-(+)-enantiomer (dextro-chlorpheniramine) demonstrates significantly higher binding affinity for histamine H1 receptors compared to the R-(-)-enantiomer (levo-chlorpheniramine) [27]. Binding studies using radiolabeled iodobolpyramine have demonstrated clear stereoselectivity in histamine H1 receptor binding, with the dextro-configuration showing higher affinity than the levo-form [27].

Pharmacokinetic studies have revealed stereoselective elimination of chlorpheniramine in humans, with the more pharmacologically active S-(+)-enantiomer being cleared more slowly than the R-(-)-enantiomer [17] [18]. The mean maximum plasma concentration was greater for S-(+)-chlorpheniramine (12.55 ± 1.51 ng/mL) compared to R-(-)-chlorpheniramine (5.38 ± 0.44 ng/mL), while oral clearance was lower for the S-(+)-enantiomer (0.49 ± 0.08 L/h/kg) versus the R-(-)-enantiomer (1.07 ± 0.15 L/h/kg) [18] [22].

| Enantiomer | Maximum Concentration (ng/mL) | Oral Clearance (L/h/kg) | Relative Activity |

|---|---|---|---|

| S-(+)-Chlorpheniramine | 12.55 ± 1.51 | 0.49 ± 0.08 | Higher [18] |

| R-(-)-Chlorpheniramine | 5.38 ± 0.44 | 1.07 ± 0.15 | Lower [18] |

The stereoselectivity extends beyond receptor binding to include metabolic processes, with cytochrome P450 2D6 playing a differential role in the metabolism of chlorpheniramine enantiomers [17] [18]. Studies using the cytochrome P450 2D6 inhibitor quinidine demonstrated stereoselective effects on chlorpheniramine pharmacokinetics, with more pronounced effects observed for the S-(+)-enantiomer [18] [22]. The stereoselective metabolism involves preferential N-demethylation of the S-(+)-enantiomer by specific cytochrome P450 isoforms [19].

Research investigating the stereoselective N-demethylation of chlorpheniramine in rat liver microsomes revealed an S/R enantiomeric ratio for intrinsic clearance of approximately 2.0, indicating preferential metabolism of the S-(+)-enantiomer [19]. However, studies examining dopamine and 3,4-dihydroxyphenylacetic acid levels in rat brain found a lack of stereospecificity in reducing dopaminergic metabolite levels, suggesting different stereoselectivity patterns for various pharmacological effects [24].

Secondary Pharmacological Targets

Serotonin Reuptake Inhibition

Chlorpheniramine demonstrates significant serotonin reuptake inhibition activity, functioning as a potent inhibitor of the serotonin transporter [3] [5] [20]. Studies from the 1960s established that chlorpheniramine acts as a strong serotonin reuptake inhibitor, with potency exceeding that of tricyclic antidepressants [20]. This secondary pharmacological activity contributes to the complex therapeutic profile of chlorpheniramine and may explain some of its effects beyond histamine H1 receptor antagonism [23].

Microdialysis studies have demonstrated that chlorpheniramine dose-dependently increases extracellular serotonin levels in the medial prefrontal cortex [23]. Administration of chlorpheniramine at doses of 0.5 and 5 mg/kg intraperitoneally produced significant increases in prefrontal cortex serotonin concentrations [23]. Local perfusion of chlorpheniramine (10 and 30 μM) into the medial prefrontal cortex markedly increased extracellular serotonin levels, confirming direct serotonin reuptake inhibition [23].

The serotonin reuptake inhibition by chlorpheniramine has been linked to anxiolytic-like effects in animal models [23]. These effects were demonstrated to be mediated by serotonergic neurotransmission in the prefrontal cortex, as evidenced by the ability of serotonin receptor antagonists to block the anxiolytic-like actions of chlorpheniramine [23]. The compound's ability to facilitate serotonergic neurotransmission represents a significant secondary mechanism of action distinct from its primary histamine H1 receptor antagonism [23].

Research has identified chlorpheniramine as having serotonin-norepinephrine reuptake inhibitor properties, classifying it functionally as a dual-acting compound [5] [8]. The serotonin reuptake inhibition contributes to potential antidepressant-like effects observed in preclinical studies and may represent an important mechanism for therapeutic effects in certain clinical contexts [21] [23].

Norepinephrine and Dopamine Transporter Inhibition

Chlorpheniramine exhibits inhibitory activity at both norepinephrine and dopamine transporters, representing additional secondary pharmacological targets [3] [5]. The compound has been characterized as an inhibitor of the sodium-dependent noradrenaline transporter and sodium-dependent dopamine transporter, contributing to its complex neuropharmacological profile [3]. These transporter inhibition activities explain some of the neurochemical effects observed with chlorpheniramine administration beyond its primary antihistaminic actions [21] [24].

Studies examining the effects of chlorpheniramine on dopaminergic systems have demonstrated significant impacts on dopamine metabolism and turnover [24]. Administration of chlorpheniramine at 20 mg/kg intravenously reduced levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a major dopamine metabolite, in multiple brain regions including the hypothalamus, striatum, and brainstem [24]. The reduction in DOPAC levels suggests inhibition of dopamine reuptake, leading to decreased dopamine metabolism [24].

The dopamine transporter inhibition by chlorpheniramine has been demonstrated to lack stereospecificity, with both d- and l-forms of chlorpheniramine showing similar effects on dopaminergic parameters [24]. This finding indicates that the dopamine reuptake inhibition mechanism differs from the stereoselective histamine H1 receptor binding [24]. Research has shown that chlorpheniramine potentiates the action of amphetamine in self-stimulation studies and enhances apomorphine-induced behaviors, consistent with dopamine reuptake inhibition [24].

| Transporter Target | Effect | Evidence |

|---|---|---|

| Serotonin Transporter | Inhibition | Increased extracellular serotonin [23] |

| Norepinephrine Transporter | Inhibition | Documented transporter binding [3] |

| Dopamine Transporter | Inhibition | Reduced DOPAC levels [24] |

The antidepressant-like effects of chlorpheniramine in animal models involve activation of dopamine D1 receptors and alpha1-adrenoceptors, suggesting that the compound's effects on monoamine transporters contribute to these behavioral outcomes [21]. The mechanism of antidepressant-like activity appears to involve multiple monoaminergic systems, distinguishing chlorpheniramine from conventional antidepressants [21].

Muscarinic Acetylcholine Receptor Interactions

Chlorpheniramine demonstrates binding affinity for muscarinic acetylcholine receptors, representing an important secondary pharmacological target that contributes to its anticholinergic effects [25] [28]. Studies examining the affinities of chlorpheniramine at the five human muscarinic cholinergic receptor subtypes have revealed that the compound binds to all muscarinic receptor subtypes (m1-m5) without significant subtype selectivity [25] [28]. The anticholinergic effects are presumed to be the mechanism for the efficacy of chlorpheniramine in providing symptomatic relief of upper respiratory tract symptoms [25].

Binding affinity studies using Chinese hamster ovary cells stably transfected with individual muscarinic receptor subtypes have shown that chlorpheniramine exhibits measurable binding to all five muscarinic receptor subtypes [25] [28]. While atropine demonstrated higher potency than chlorpheniramine at all muscarinic receptor subtypes, chlorpheniramine showed significant binding affinity that contributes to its overall pharmacological profile [25]. The compound could not discriminate between muscarinic receptor subtypes m1 through m5, indicating broad-spectrum muscarinic receptor interaction [25] [28].

Research has indicated that chlorpheniramine acts as an antagonist at all five muscarinic receptors (M1-M5), although the inhibition constant (IC50) values for inhibition of N-methyl scopolamine binding to recombinant receptors range from 17-78 μM, indicating relatively low affinity binding compared to its histamine H1 receptor affinity [14]. The muscarinic receptor binding affinity is substantially lower than the high affinity demonstrated for histamine H1 receptors, with inhibition constants of 1-3 nM for histamine H1 receptors [14].

The muscarinic acetylcholine receptor interactions of chlorpheniramine contribute to its therapeutic effects in treating common cold symptoms through anticholinergic mechanisms [25] [26]. The anticholinergic activity affects secretory responses and smooth muscle function in respiratory tissues, providing additional therapeutic benefit beyond histamine H1 receptor antagonism [26]. These muscarinic interactions explain some of the side effects associated with chlorpheniramine use, particularly those related to anticholinergic activity [25] [28].

Core Structural Components

Chlorpheniramine represents a prototypical first-generation histamine H1 receptor antagonist belonging to the propylamine class of antihistamines [1]. The compound's molecular structure encompasses several critical components that collectively determine its pharmacological activity and receptor selectivity.

The core structural framework consists of a para-chlorophenyl ring system connected to a pyridine ring via a three-carbon alkylamine chain terminating in a tertiary dimethylamino group [1] [2]. This architectural arrangement creates a chiral center at the carbon atom bearing both the para-chlorophenyl and pyridin-2-yl substituents, resulting in two enantiomeric forms with distinct pharmacological properties [3] [4].

Molecular Properties of Chlorpheniramine

| Property | Value |

|---|---|

| Molecular Formula | C16H19ClN2 |

| Molecular Weight (g/mol) | 274.79 |

| Physical Appearance | White crystalline solid |

| Melting Point (°C) | 130-135 |

| Solubility (mg/mL) | 160 |

| Log P | 3.38 |

| pKa | ~9.2 |

| Chiral Centers | 1 |

| Aromatic Rings | 2 (pyridine, phenyl) |

| Binding Affinity (H1 receptor Ki, nM) | 1-3 |

The fundamental structural requirements for H1 receptor antagonism include the presence of two aromatic rings separated by an optimal distance of 5-6 angstroms from the tertiary aliphatic amine [1]. This geometric constraint ensures proper positioning within the receptor binding pocket and enables the formation of essential intermolecular interactions.

Role of Aromatic Rings in Binding Affinity

The dual aromatic ring system of chlorpheniramine plays a pivotal role in determining binding affinity and selectivity for the histamine H1 receptor [5] [6]. Crystallographic and molecular modeling studies have revealed that these aromatic components occupy distinct binding environments within the receptor's orthosteric pocket.

The para-chlorophenyl ring engages in extensive hydrophobic interactions with the transmembrane helix 6 aromatic cluster, specifically interacting with residues F432^6.52^, F435^6.55^, and W428^6.48^ [6] [7]. The chlorine substituent at the para position enhances lipophilicity and contributes to the compound's binding affinity through halogen bonding interactions with the hydrophobic receptor environment.

The pyridine ring system exhibits fundamentally different binding characteristics, primarily engaging in hydrogen bonding interactions with Y431^6.51^ through its nitrogen atom [6] [7]. This interaction is critical for antagonist activity, as mutation of Y431^6.51^ completely disrupts mepyramine binding and significantly reduces chlorpheniramine's inhibitory effects on H1 receptor signaling [7].

Structural Components and Their Roles

| Structural Component | Role in Activity | Binding Site Location |

|---|---|---|

| Para-chlorophenyl ring | Hydrophobic interactions with TM6 aromatic cluster | Hydrophobic pocket (TM4, TM5, TM6) |

| Pyridine ring | Hydrogen bonding with Y431^6.51^; π-π stacking | Main orthosteric pocket |

| Alkylamine chain (propyl) | Optimal 3-carbon spacer for receptor binding | Extends into binding cavity |

| Tertiary amine (N,N-dimethyl) | Electrostatic interaction with D107^3.32^ | Conserved aspartate residue |

| Chiral center | Determines enantiomeric selectivity | Determines spatial orientation |

| Dihedral angle between rings | 113.6° - non-coplanar arrangement essential for binding | Defines overall molecular shape |

The spatial arrangement between the aromatic rings is crucial for optimal receptor binding. X-ray crystallographic analysis reveals a dihedral angle of 113.6 degrees between the two aromatic ring systems, creating a non-coplanar arrangement essential for optimal H1 receptor interaction [9]. This specific geometric configuration allows for simultaneous engagement of both aromatic rings with their respective binding sites while maintaining the proper orientation of the alkylamine chain.

Importance of Alkylamine Chain

The propylamine chain connecting the aromatic rings to the tertiary amine represents a critical structural determinant of chlorpheniramine's pharmacological activity [1] [5]. Structure-activity relationship studies have demonstrated that the three-carbon alkyl linker provides optimal spacing for receptor binding, with variations in chain length significantly affecting binding affinity and selectivity.

The propylamine chain adopts an asymmetric disposition relative to the two aromatic rings, with the para-chlorophenyl ring being more exposed while the pyridine ring is partially occluded [9]. This asymmetric arrangement is essential for proper receptor recognition and contributes to the compound's stereochemical selectivity.

Research has shown that the propylene linker represents the optimum chain length between the aromatic system and the tertiary amine for both H1 and 5-HT2A receptor affinity [5]. Compounds with shorter or longer alkyl chains demonstrate reduced binding affinity, indicating that the three-carbon spacer is optimal for achieving the required geometric constraints for receptor interaction.

The alkylamine chain also exhibits conformational flexibility, with computational studies identifying 39 low-energy conformations within a 10 kilocalorie per mole energy window . Among these, six conformations account for 95.6 percent of the Boltzmann distribution, indicating that while the compound possesses conformational flexibility, only specific conformations are populated under physiological conditions.

Stereochemical Considerations

Enantiomeric Differences in Activity

Chlorpheniramine contains a single chiral center, resulting in two enantiomeric forms with markedly different pharmacological properties [3] [4]. The commercial formulation is typically prepared as a racemic mixture, although the S-(+)-enantiomer demonstrates significantly greater pharmacological activity than its R-(-)-counterpart.

Enantiomeric Differences in Chlorpheniramine

| Enantiomer | H1 Receptor Affinity | Clearance (L/h/kg) | Half-life (hours) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| S-(+)-Chlorpheniramine | 100x more potent | 0.49 ± 0.08 | 18.0 ± 2.0 | 38 |

| R-(-)-Chlorpheniramine | Lower potency | 1.07 ± 0.15 | 19.5 ± 1.4 | 23 |

| Racemic Mixture | Commercial form | Variable | 18-43 | 44 (average) |

In vitro receptor binding studies demonstrate that the S-(+)-enantiomer exhibits approximately 100-fold greater affinity for H1 receptors compared to the R-(-)-enantiomer [1] [3]. This dramatic difference in binding affinity translates to corresponding differences in pharmacological potency, with the S-(+)-enantiomer being responsible for the majority of the compound's therapeutic effects.

The enhanced affinity of the S-(+)-enantiomer results from its optimal spatial arrangement within the H1 receptor binding pocket. Molecular modeling studies reveal that the S-(+)-enantiomer adopts a conformation that allows for more favorable interactions with key amino acid residues, including enhanced electrostatic interactions with D107^3.32^ and improved hydrophobic contacts with the aromatic cluster [4].

S-(+) vs R-(-) Enantiomer Pharmacodynamics

The pharmacodynamic differences between chlorpheniramine enantiomers extend beyond simple binding affinity to encompass distinct pharmacokinetic profiles and tissue distribution patterns [3] [10]. These differences have important implications for the compound's therapeutic efficacy and duration of action.

Stereoselective elimination occurs in humans, with the most pharmacologically active S-(+)-enantiomer being cleared more slowly than the R-(-)-enantiomer [3]. The oral clearance of the R-(-)-enantiomer (1.07 ± 0.15 L/h/kg) is approximately 2.3-fold higher than that of the S-(+)-enantiomer (0.49 ± 0.08 L/h/kg) [3]. This stereoselective elimination pattern results in preferential accumulation of the more active enantiomer during chronic dosing.

Plasma protein binding also exhibits stereoselectivity, with the S-(+)-enantiomer demonstrating higher binding affinity to total plasma proteins (38% versus 23%), albumin (20% versus 15%), and α1-acid glycoprotein (23% versus 5%) [10]. This differential protein binding contributes to the observed differences in pharmacokinetic behavior and tissue distribution.

The CYP2D6 enzyme system plays a significant role in the stereoselective metabolism of chlorpheniramine [3]. Inhibition of CYP2D6 with quinidine results in a more pronounced effect on the S-(+)-enantiomer, with significant increases in maximum plasma concentration, area under the curve, and elimination half-life. This stereoselective metabolism contributes to the variability in therapeutic response observed among patients with different CYP2D6 phenotypes.

Cyclization Effects on Receptor Binding

The role of cyclization in chlorpheniramine's structure-activity relationships has been investigated through studies of related compounds with constrained ring systems [5] [11]. These investigations have revealed important insights into the flexibility requirements for optimal H1 receptor binding.

Conformational restriction through cyclization generally reduces binding affinity for both H1 and 5-HT2A receptors [5]. Ring-opening of conformationally restricted tricyclic systems to provide diphenyl structures, similar to chlorpheniramine's flexible aromatic arrangement, demonstrates that some degree of conformational flexibility is beneficial for receptor binding.

The binding kinetics of H1 receptor antagonists depend on the cyclicity of both the aromatic head group and the amine substituents [11]. Compounds with highly constrained ring systems often exhibit altered binding kinetics compared to their flexible counterparts, suggesting that conformational mobility facilitates the initial binding process and subsequent stabilization within the receptor pocket.

However, excessive flexibility can also be detrimental to binding affinity. The optimal balance between conformational flexibility and structural constraint is exemplified by chlorpheniramine's design, where the aromatic rings retain some rotational freedom while being connected by an appropriately sized alkyl chain that limits extreme conformational excursions.

Structure-Kinetics Relationships

The binding kinetics of chlorpheniramine to the H1 receptor are influenced by several structural features that affect both association and dissociation rates [11] [12]. These kinetic properties have important implications for the compound's duration of action and therapeutic efficacy.

Fluorescence quenching studies of chlorpheniramine binding to human serum albumin have provided insights into the thermodynamic parameters governing protein-ligand interactions [12]. The binding data could only be fitted to the Stern-Volmer modified equation, indicating complex binding behavior involving multiple interaction sites and binding modes.

The association kinetics are influenced by the compound's conformational flexibility and the accessibility of key binding sites. The three-dimensional structure of chlorpheniramine allows for rapid initial binding through electrostatic interactions with D107^3.32^, followed by slower optimization of hydrophobic contacts with the aromatic cluster [6] [7].

Dissociation kinetics are affected by the strength and number of intermolecular interactions within the binding pocket. The combination of ionic interactions, hydrogen bonding, and extensive hydrophobic contacts creates a kinetically stable complex that contributes to chlorpheniramine's relatively long duration of action compared to other first-generation antihistamines.

Structural Determinants of H1 Receptor Selectivity

The selectivity of chlorpheniramine for H1 receptors over other histamine receptor subtypes and related aminergic receptors is determined by specific structural features that complement the unique binding environment of the H1 receptor [5] [6] [13].

Key H1 Receptor Interactions

| Amino Acid Residue | Interaction Type | Chlorpheniramine Moiety | Functional Importance |

|---|---|---|---|

| D107^3.32^ | Electrostatic/ionic | Tertiary amine | Highly conserved; essential for binding |

| Y431^6.51^ | Hydrogen bonding | Pyridine nitrogen | Critical for antagonist activity |

| F432^6.52^ | Hydrophobic | Aromatic rings | Contributes to binding affinity |

| W428^6.48^ | Hydrophobic/π-π stacking | Aromatic rings | Key molecular switch for inactivation |

| Y108^3.33^ | Hydrophobic | Aromatic rings | Selectivity determinant |

| F435^6.55^ | Hydrophobic | Aromatic rings | Hydrophobic cluster interaction |

| L163^4.61^ | Hydrophobic | Aromatic rings | Contributes to overall binding |

The H1 receptor selectivity is primarily determined by the specific arrangement of amino acid residues in the binding pocket that are not conserved across other aminergic receptors [5] [6]. Key selectivity determinants include residues Y108^3.33^ and I454^7.39^ in the H1 receptor, which differ from the corresponding residues V156^3.33^ and V366^7.39^ in the 5-HT2A receptor.

The unique anion-binding site identified in H1 receptor crystal structures represents another selectivity determinant [6]. This site, coordinated by residues Lys179^ECL2^, Lys191^5.39^, Tyr431^6.51^, and His450^7.35^, is not conserved in other aminergic receptors and contributes to the selective binding of H1 antagonists.

The hydrophobic nature of the H1 receptor binding pocket contributes to the low selectivity of first-generation compounds like chlorpheniramine, as many aminergic receptors share similar hydrophobic binding regions [6]. However, the specific geometric arrangement of these hydrophobic residues and their interaction with chlorpheniramine's aromatic rings provides the basis for H1 receptor preference.

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

3.38 (LogP)

Melting Point

130 - 135 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 240 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 238 of 240 companies with hazard statement code(s):;

H301 (89.08%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (10.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (33.19%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (15.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (15.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H336 (15.97%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H373 (15.55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/

Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. /Antihistamines; Included in US product labeling/

Antihistamines are also used in the treatment of pruritus associated with pityriasis rosea. /Antihistamines; NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for CHLORPHENIRAMINE (10 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AB - Substituted alkylamines

R06AB04 - Chlorphenamine

Mechanism of Action

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/

H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/

H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/

Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/

Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

113-92-8

Absorption Distribution and Excretion

STUDIES IN MAN & EXPTL ANIMALS INDICATE THAT (3)H-CHLORPHENIRAMINE MALEATE IS RAPIDLY & QUANT ABSORBED FROM GUT. ALTHOUGH PLASMA LEVELS OF TOTAL RADIOACTIVITY ARE PROLONGED, PLASMA T/2 OF CHLORPHENIRAMINE IS ONLY 12-15 HR IN MAN & 3 HR IN DOG. T/2 IN MAN IS ABOUT 3 TIMES LONGER THAN THERAPEUTIC EFFECT...

The H1 antagonists are well absorbed from the GI tract. Following oral administration, peak plasma concn are achieved in 2 to 3 hr and effects usually last 4 to 6 hr; however, some of the drugs are much longer acting ... . /Histamine Antagonists: H1 Antagonists/

H1 blockers are among the many drugs that induce hepatic microsomal enzymes, and they may facilitate their own metabolism. /Histamine Antagonists: H1 Antagonists/

Metabolism Metabolites

MAIN SITE OF METABOLIC TRANSFORMATION IS LIVER. /ANTIHISTAMINES/

Primarily hepatic via Cytochrome P450 (CYP450) enzymes. Half Life: 21-27 hours

Associated Chemicals

Wikipedia

Tetrahydrobiopterin

Drug Warnings

Dizziness, sedation, confusion, and hypotension may be more likely to occur in geriatric patients taking antihistamines. Geriatric patients are especially susceptible to the anticholinergic side effects, such as dryness of mouth and urinary retention (especially in males), of the antihistamines. If these side effects occur and continue or are severe, medication should probably be discontinued. /Antihistamines/

Prolonged use of antihistamines ... may decrease or inhibit salivary flow, thus contributing to the development of caries, periodontal disease, oral candidiasis, and discomfort. /Antihistamines/

ANTIHISTAMINE DRUGS MAY BE OF SOME USE IN MINIMIZING SERUM REACTIONS BUT ARE OF NO THERAPEUTIC VALUE...& MAY EVEN POTENTIATE TOXIC ACTION OF VENOM... /ANTIHISTAMINES/

For more Drug Warnings (Complete) data for CHLORPHENIRAMINE (14 total), please visit the HSDB record page.

Biological Half Life

IN MAN...PLASMA T/2 OF CHLORPHENIRAMINE IS...12-15 HR...ALTHOUGH PLASMA LEVELS OF TOTAL RADIOACTIVITY ARE PROLONGED...

Elimination: 14 to 25 hours

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Synthesis.

General Manufacturing Information

2-Pyridinepropanamine, .gamma.-(4-chlorophenyl)-N,N-dimethyl-: INACTIVE

TREATMENT OF BASE WITH EQUIMOLAR PORTION OF MALEIC ACID RESULTS IN FORMATION OF MALEATE. /MALEATE/

Analytic Laboratory Methods

Clinical Laboratory Methods

Interactions

Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/

Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/

Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/

Concurrent use /of other photosensitizing medications/ with antihistamines may cause additive photosensitizing effects. /Antihistamines/

Stability Shelf Life

Dates

A fluorescence based immunochromatographic sensor for monitoring chlorpheniramine and its comparison with a gold nanoparticle-based lateral-flow strip

Shengyang Zhou, Xinxin Xu, Li Wang, Lingling Guo, Liqiang Liu, Hua Kuang, Chuanlai XuPMID: 33928961 DOI: 10.1039/d1an00423a

Abstract

Chlorpheniramine (CPM) is an illegal additive found in herbal teas and health foods, and its excessive intake can cause health problems. In this study, a CPM monoclonal antibody (mAb) was developed based on a new type of hapten. The mAb was found to belong to the IgG2b subclass and showed high sensitivity and specificity when used in ELISA, with a half-maximal inhibitory concentration (IC) of 0.98 ng mL

and cross-reactivity (CR) values below 1.8% when compared to antiallergic drugs. Based on the mAb produced, a fluorescent microsphere-based immunochromatographic strip assay (FM-ICS) and a gold nanoparticle-based immunochromatographic strip assay (GNP-ICS) were developed for the rapid and sensitive detection of CPM in herbal tea samples. Under optimal conditions, the cut-off values for the FM-ICS and GNP-ICS were 10 ng mL

and 100 ng mL

, respectively, in herbal tea samples. The FM-ICS exhibited a higher sensitivity than GNP-ICS, but both could produce results within 15 min. In addition, a variety of high-throughput rapid immunoassay formats could be implemented based on this mAb for use as a convenient and reliable tool for the determination of CPM exposure in foods and the environment.

Case Report: "Killer Bee" Swarm Attacks in French Guiana: The Importance of Prompt Care

Swann Geoffroy, Yann Lambert, Alexis Fremery, Christian Marty, Nathalie AndréPMID: 34232910 DOI: 10.4269/ajtmh.20-1432

Abstract

In French Guiana, a French overseas region partly located in the Amazon, "Africanized" bees, a hybrid species of Brazilian bees known as "killer bees," have been observed since 1975. Since then, several cases requiring long hospitalization times have been described, allowing for a better understanding of the physiopathological mechanisms of this particular envenomation. Here, we report on a series of 10 cases of patients simultaneously attacked by hundreds of killer bees and immediately treated by a prehospital medical team already on site. Between 75 and 650 stingers were removed per victim. The reference treatment for anaphylaxis using intramuscular injection of epinephrine, vascular filling, and oxygen therapy was administered to all patients without delay. A clinical description was provided, and biological tests were performed immediately after the envenomation. We therefore observe the existence of a two-phase, medically well-controlled systemic toxic reaction. Thus, all our patients left the hospital after 44 hours of monitoring with no complications or sequelae, despite levels of intoxication described as potentially fatal elsewhere in the literature.Effects of Chlorpheniramine Maleate on Catheter-Related Bladder Discomfort in Patients Undergoing Ureteroscopic Stone Removal: A Randomized Double-Blind Study

Chi-Bum In, Seok-Jin Lee, Tae-Yun Sung, Choon-Kyu Cho, Young Seok JeePMID: 33456366 DOI: 10.7150/ijms.53043

Abstract

Catheter-related bladder discomfort (CRBD) associated with intraoperative urinary catheterization is a distressing symptom during recovery from anesthesia. Anticholinergics have been used to manage CRBD. Chlorpheniramine maleate (CPM) is a first-generation antihistamine, which also has anticholinergic effects. This study was undertaken to evaluate the efficacy of CPM in preventing CRBD. Seventy-six adults (19-65 years old) with American Society of Anesthesiologists physical status I, II, or III of either sex, undergoing elective ureteroscopic stone removal under general anesthesia were randomized into one of two groups (each= 38). Group C (control) received a placebo, and group CPM received 8 mg of intravenous CPM before the induction of anesthesia. CRBD was assessed upon arrival in the post-anesthetic care unit at 0, 1, 2, and 6 h. The severity of CRBD was graded as none, mild, moderate, and severe. Tramadol was administered when the severity of CRBD was more than moderate. The incidence rate and overall severity of CRBD did not differ between the groups at any of the time points (

> 0.05). The incidence of moderate CRBD was higher in group C than in group CPM only at 0 h (26.3% vs. 5.3%,

= 0.025). However, fewer patients in the CPM group required rescue tramadol to relieve CRBD after surgery (31.6% vs. 60.5%,

= 0.011). CPM administration before the induction of anesthesia had little effect on the incidence and severity of CRBD after surgery, but it reduced the administration of tramadol required to control CRBD postoperatively.

A case for palliative dermatology: COVID-19-related dermatoses

Bernard Ho, Abhishek RayPMID: 33341213 DOI: 10.1016/j.clindermatol.2020.06.001

Abstract

The unprecedented coronavirus disease 2019 (COVID-19) pandemic has challenged health care systems in different ways. In the United Kingdom, various subspecialties are deployed to the wards to help medical workforce in the frontlines, with dermatologists helping with general medical wards and on-calls. We present a case of COVID-19-related urticaria manifesting in a palliative setting and responding well to systemic antihistamine. This pandemic has highlighted a new subspecialty that should be explored and researched-palliative dermatology-bridging elements of dermatology with the concepts of palliative medicine. As dermatologists, we should be in the position to help with the last stages of a patient's journey.De-risking excipient particle size distribution variability with automated robust mixing: Integrating quality by design and process analytical technology

Wee Beng Lee, Effendi Widjaja, Paul Wan Sia Heng, Lai Wah ChanPMID: 33022392 DOI: 10.1016/j.ejpb.2020.09.014

Abstract

Particle size distribution (PSD) variability in excipients affects mixing. In response, manufacturers rely on raw material control and rigidly defined process parameters to achieve quality. However, this status quo is costly; and diverges from regulatory exceptions for process robustness. Although robustness improves cost and material usage efficiency, it remains under-adopted.To address this gap, a robust batch mixing operation that mitigated the impact of PSD variability was evaluated, with blends comprising chlorpheniramine, microcrystalline cellulose and lactose. PSD of lactose was varied to simulate commercially-relevant variability. Due to PSD-induced rheological variations, the blends had different optimal mixing speeds. For the automation study, near infrared (NIR) spectroscopy; process optimization and endpoint detection algorithms; and control hardware were integrated within a cluster of software environments. NIR spectroscopy was employed for in-line PSD characterization and blend monitoring, to modulate mixing speed and detect endpoint (feedforward and feedback control).

NIR spectroscopy rapidly detected PSD variations by the 6th-9th rotations, to activate feedforward control, which mitigated the effect of PSD variability and reduced the mixing time by 13-34%. Endpoints were correctly detected. PSD variations and blend homogeneity were accurately predicted (relative standard error of prediction ≤ 2%).

The automated robust mixing operation was successful. Pertinently, NIR spectrometer can be adopted for multimodal sensing. Its applicability for production-driven characterization of raw materials in batch and continuous pharmaceutical processing should be further explored. Lastly, this study laid the groundwork for end-to-end implementation of process analytical technology in robust batch processing.

Aedes (Stegomyia) aegypti mosquito bite hypersensitivity in a dog: a case report

Djamel Tahir, Leon Nicolaas Meyer, Nouha Lekouch, Marie VarloudPMID: 33097059 DOI: 10.1186/s12917-020-02622-x

Abstract

Mosquitoes are vectors of several pathogens of considerable importance to humans and companion animals, including nematode helminths such as Dirofilaria immitis and Dirofilaria repens that cause heartworm disease and subcutaneous dirofilariosis, respectively. In addition to mosquito-borne pathogen transmission, mosquito bites can cause discomfort and irritation in pets, and even lead to severe hypersensitivity reactions. In the present study, we report an acute local hypersensitivity reaction in a dog following experimental exposure to Aedes (Stegomyia) aegypti.A healthy six-year-old male beagle was included in an efficacy study in which dogs (n = 28) were exposed to Ae. aegypti mosquitoes. On Day - 6, the dog was allocated to one of the study groups, consisting of seven dogs to be treated on Day 0 with an imidacloprid/flumethrin collar. After sedation, animals were exposed to approximately 50 females of Ae. aegypti for 60 (± 5) minutes on Days - 6, 1, 7, 14, 21, 28, 55, and 83. On Day - 6, no allergic reaction to the mosquito bites was observed. However, on Day 1, corresponding to the second challenge, the dog demonstrated an acute allergic reaction characterized by swelling of the face (especially in the base of the muzzle and around the eyes), redness of the eyes, and conjunctival edema of the right eye was also observed. The dog was immediately treated with an intramuscular injection of a commercially available antihistamine treatment, Pen-Hista-Strep® containing a suspension of benzylpenicillin, chlorphenamine, dexamethasone, dihydrostreptomycin, and procaine at a dosage of 1 mL per 10 kg. A few hours after treatment, the dog showed noticeable improvement.

This case provides the first evidence of canine acute local hypersensitivity reaction to mosquito bites under laboratory conditions. This observation suggests that invasive mosquito species such as Aedes spp. may affect the health and comfort of our companion animals, especially for pets with outdoor access without individual protective measures against insect bites.

Urticaria and angioedema as a prodromal cutaneous manifestation of SARS-CoV-2 (COVID-19) infection

Khalid HassanPMID: 32641443 DOI: 10.1136/bcr-2020-236981

Abstract

This is a case of a patient who presented with an urticarial rash 48 hours before developing symptoms of fever and a continuous cough. She subsequently developed angioedema of her lips and hands before testing positive for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection. Urticarial rashes occurring 48 hours before other symptoms of COVID-19 infection have been documented. This case demonstrates the importance of heightened awareness that not all urticarial rashes represent spontaneous urticaria and as a consequence, this may result in misdiagnosis and ultimately delayed diagnosis. This is the first reported case in the literature of urticaria with angioedema as a prodromal phenomenon of COVID-19.Pulmonary tuberculosis presenting as henoch-schönlein purpura: Case report and literature review

Jie Li, Xiao-Zi Wang, Rui-Cang Wang, Jie Yang, Hong-Ling Hao, Li-Ying XuePMID: 33019474 DOI: 10.1097/MD.0000000000022583

Abstract

Henoch-Schönlein purpura (HSP) is an extremely rare condition in patients with pulmonary tuberculosis, with only a few reported cases. Compared to patients with typical clinical symptoms, it is difficult to make a definitive diagnosis when HSP presents as an initial manifestation in pulmonary tuberculosis patients. Herein, a case of pulmonary tuberculosis that showed HSP at first was reported, and the related literatures were reviewed.A 24-year-old man presented with palpable purpura on the extremities, accompanied by abdominal pain, bloody stools, and knee pain.

The patient was diagnosed with pulmonary tuberculosis based on the results of interferon gamma release assays, purified protein derivative test, and computed tomography.

The patient was treated with vitamin C and chlorpheniramine for 2 weeks, and the above-mentioned symptoms were relieved. However, 3 weeks later, the purpura recurred with high-grade fever and chest pain during the inspiratory phase. The patient was then treated with anti-tuberculosis drugs, and the purpura as well as the high fever disappeared.

The patient recovered well and remained free of symptoms during the follow-up examination.

Pulmonary tuberculosis presenting with HSP as an initial manifestation is not common. Therefore, it is difficult to clinically diagnose and treat this disease. When an adult patient shows HSP, it is important to consider the possibility of tuberculosis to avoid misdiagnosis and delayed treatment.

Protocol development, validation, and troubleshooting of in-situ fiber optic bathless dissolution system (FODS) for a pharmaceutical drug testing

Kaushalendra Chaturvedi, Harsh S Shah, Rusha Sardhara, Kajal Nahar, Rutesh H Dave, Kenneth R MorrisPMID: 33358085 DOI: 10.1016/j.jpba.2020.113833